molecular formula C17H22BFO4 B14067499 (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14067499
M. Wt: 320.2 g/mol
InChI Key: LEXGRTTXIWPDBG-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate ( 1198615-76-7) is a high-purity boronic ester intermediate of significant value in organic synthesis and pharmaceutical research. With the molecular formula C₁₇H₂₂BFO₄ and a molecular weight of 320.16, this compound is characterized by its acrylate moiety and the presence of a fluoro substituent on the phenyl ring, which can profoundly influence both the compound's reactivity and its interaction in biological systems. Its primary research application is as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the selective formation of carbon-carbon bonds, which is fundamental in the construction of complex organic molecules, functional materials, and active pharmaceutical ingredients (APIs) . The incorporation of the fluoro group is particularly valuable in medicinal chemistry, as it is a common strategy to modulate the lipophilicity, metabolic stability, and bioavailability of drug candidates. The pinacol boronate group acts as a stable handle for palladium-catalyzed coupling with various aryl or vinyl halides, enabling the efficient introduction of the functionalized (E)-acrylophenone scaffold into larger molecular architectures. This product is supplied with a batch-specific Certificate of Analysis (COA) confirming a purity of Not Less Than (NLT) 95% . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C17H22BFO4

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 3-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H22BFO4/c1-6-21-15(20)10-7-12-11-13(19)8-9-14(12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3

InChI Key

LEXGRTTXIWPDBG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Significance

(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (C₁₇H₂₂BFO₄, MW 320.2 g/mol) features three functional domains:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the phenyl ring’s 2-position, enabling Suzuki-Miyaura cross-couplings.
  • A 5-fluoro substituent enhancing electronic modulation for regioselective reactions.
  • An (E)-configured ethyl acrylate moiety at the 3-position, providing stereochemical rigidity.

The compound’s utility stems from its dual reactivity: the boronate ester participates in cross-couplings, while the acrylate group allows further derivatization via Michael additions or reductions.

Primary Synthetic Routes

Suzuki-Miyaura Cross-Coupling Methodology

The most widely reported synthesis involves a two-step sequence:

Step 1: Boronation of Halogenated Precursor
5-Fluoro-2-iodophenyl acrylate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:
$$
\text{5-Fluoro-2-iodophenyl acrylate} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Boronate intermediate}
$$
Conditions : Anhydrous DMF, 80°C, 12 h under N₂. Yield : 78–92%.

Step 2: Esterification and Stereochemical Control
The boronate intermediate is reacted with ethyl acrylate via a Wittig-type reaction to establish the (E)-acrylate configuration:
$$
\text{Boronate intermediate} + \text{Ethyl acrylate} \xrightarrow{\text{Wittig reagent}} \text{Target compound}
$$
Conditions : Benzene reflux, 15 h. Yield : 85–90%.

Alternative Pathways

Direct Boronate Ester Formation

A one-pot approach condenses 5-fluoro-2-hydroxyphenylacrylate with pinacol borane:
$$
\text{5-Fluoro-2-hydroxyphenylacrylate} + \text{Pinacol borane} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{Target compound}
$$
Conditions : THF/H₂O (3:1), 0°C to RT. Yield : 68–75%.

Transition Metal-Free Coupling

Recent advances employ photoredox catalysis for C–B bond formation, avoiding palladium:
$$
\text{5-Fluoro-2-iodophenylacrylate} + \text{Boron trifluoride etherate} \xrightarrow{\text{Visible light, Ir(ppy)}_3} \text{Target compound}
$$
Conditions : Blue LEDs, DCM, 24 h. Yield : 62%.

Reaction Optimization and Scalability

Catalytic System Tuning

Palladium Ligands : Dppf (1,1'-bis(diphenylphosphino)ferrocene) outperforms PPh₃ in minimizing homocoupling byproducts (≤3% vs. 12%).
Base Selection : Potassium carbonate provides superior deprotonation vs. triethylamine, enhancing coupling efficiency (Table 1).

Table 1: Impact of Base on Suzuki-Miyaura Yield

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 80 92
Et₃N THF 60 74
CsF DMSO 100 81

Industrial-Scale Production

Continuous Flow Reactors :

  • Residence Time : 30 min vs. 12 h batch processing.
  • Throughput : 5 kg/day with 94% purity (HPLC).
  • Safety : Reduced exposure to pyrophoric reagents.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.68–7.57 (m, 4H, aromatic), 6.42 (d, J = 16 Hz, 1H, acrylate α-H), 4.21 (q, J = 7 Hz, 2H, OCH₂CH₃).
  • ¹³C NMR : δ 167.2 (C=O), 134.5 (C-B), 128.1 (CF).
  • HRMS : [M+H]⁺ calcd. 321.1684, found 321.1681.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm.
  • Mobile Phase: MeCN/H₂O (70:30), 1 mL/min.
  • Retention Time: 8.2 min; Purity ≥98%.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Suzuki-Miyaura 92 98 Industrial
Direct Boronation 75 95 Lab-scale
Photoredox 62 90 Lab-scale

The Suzuki-Miyaura route remains superior for large-scale synthesis due to established protocols and robust yields. Emerging photoredox methods offer Pd-free alternatives but require further development.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to synthesize analogs of biologically active molecules, which can then be tested for therapeutic properties. Its fluorine atom may enhance the metabolic stability and bioavailability of these analogs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its boron moiety can impart desirable characteristics like thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boron moiety interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
  • Structure : Lacks the fluorinated phenyl ring; the dioxaborolane is directly attached to the acrylate’s β-carbon.
  • Molecular Formula : C₁₁H₁₉BO₄ (MW: 226.08) .
  • Reactivity : Used in couplings with aryl halides to synthesize conjugated dienes or styrenes. For example, it reacts with 5-bromo-3-(trifluoromethyl)pyridine to form trifluoromethyl-substituted acrylates .
  • Key Difference : The absence of the fluorophenyl group limits its utility in synthesizing ortho-substituted biaryls compared to the target compound.
(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
  • Structure : Features a phenyl ring with a dioxaborolane at the 2-position but lacks the 5-fluoro substituent.
  • Molecular Formula : C₁₇H₂₃BO₄ (MW: 302.17) .
  • Reactivity : Participates in cross-couplings to generate styryl derivatives. The electron-rich phenyl ring may reduce oxidative stability compared to the fluorinated analogue.
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
  • Structure : Replaces the phenyl ring with a furan moiety.
  • Molecular Formula : C₁₃H₁₉BO₅ (MW: 272.11) .
  • Reactivity : Suitable for synthesizing heterocyclic compounds. The furan’s reduced aromaticity may increase boronate reactivity but lower thermal stability.
  • Key Difference : The target compound’s phenyl backbone offers greater aromatic conjugation, favoring applications in materials requiring extended π-systems.

Functional Analogues with Modified Substituents

(E)-N-(4-nitrophenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D1)
  • Structure : Contains a nitro-substituted acrylamide and a dioxacin ring instead of a boronate.
  • Molecular Formula : C₁₉H₁₈N₂O₅ (MW: 354.36) .
  • Application : Evaluated for biological activity (e.g., kinase inhibition). The nitro group provides strong electron-withdrawing effects but lacks boronate-mediated cross-coupling utility.
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
  • Structure : Replaces the dioxaborolane with a hydroxyl group at the 2-position.
  • Molecular Formula : C₁₁H₁₁FO₃ (MW: 210.20) .
  • Utility : Serves as a synthetic precursor. The hydroxyl group limits stability under basic conditions, making it unsuitable for Suzuki reactions without further derivatization.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Application Source
Target Compound C₁₇H₂₂BFO₄ ~320.16 Fluorophenyl-boronate, ethyl acrylate Suzuki coupling precursor
(E)-Ethyl 3-(dioxaborolan-2-yl)acrylate C₁₁H₁₉BO₄ 226.08 Boronate on acrylate Styrene synthesis
Ethyl 5-(dioxaborolan-2-yl)furan-3-carboxylate C₁₃H₁₉BO₅ 272.11 Furan-boronate Heterocyclic coupling
(E)-N-(4-nitrophenyl)acrylamide (D1) C₁₉H₁₈N₂O₅ 354.36 Nitrophenyl, dioxacin Biological studies

Biological Activity

(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS Number: 1198615-65-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a dioxaborolane moiety. Its molecular formula is C17H22BFO4C_{17}H_{22}BFO_4, with a molecular weight of approximately 320.2 g/mol. The compound exhibits unique properties that may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the dioxaborolane derivative followed by the introduction of the ethyl acrylate functionality. Specific synthetic pathways have been outlined in various studies focusing on similar compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance:

Cell Line IC50 (µM) Comparison
MCF-78.0Better than 5-Fluorouracil (17.02 µM)
MDA-MB-2319.0Comparable to standard drugs

These results suggest that the compound may inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting tubulin polymerization.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to Combretastatin A4 (CA-4), this compound shows inhibition of tubulin polymerization with an IC50 value indicating potent activity.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase activation in treated cells compared to controls.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on HL-60 Cells : In a study involving human myeloid leukemia cells (HL-60), the compound exhibited significant cell cycle arrest and apoptosis induction at low concentrations.
  • Comparative Study with CA-4 : In comparative studies against CA-4 in various cancer models, (E)-Ethyl 3-(5-fluoro...) showed enhanced selectivity and potency against specific cancer types.

Q & A

Q. What are the key synthetic routes for preparing (E)-ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group’s reactivity. A general protocol involves:

  • Step 1 : Reacting a halogenated aromatic precursor (e.g., 5-fluoro-2-bromophenyl acrylate) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) .
  • Step 2 : Purification via column chromatography (e.g., hexane/EtOAC gradients) to isolate the boronate ester product .
  • Step 3 : Confirmation of stereochemistry (E/Z) using NMR or HPLC .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the acrylate double bond geometry (E-configuration) and boronate ester integration. For example, ¹³C NMR peaks near δ 85–90 ppm indicate the dioxaborolane ring .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals .

Q. What are the stability considerations for this compound during storage?

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Moisture and heat degrade the dioxaborolane ring, leading to boronic acid formation .
  • Handling : Use anhydrous solvents (e.g., dry DMF, THF) during reactions to maintain integrity .

Advanced Research Questions

Q. How does the boronate ester group participate in transition-metal-catalyzed cross-coupling reactions?

The boronate ester acts as a nucleophilic partner in Suzuki-Miyaura couplings. Mechanism highlights:

  • Transmetalation : The boronate transfers to palladium, forming a Pd-aryl intermediate.
  • Reductive Elimination : The Pd center couples with an electrophilic partner (e.g., aryl halides) to form biaryl products.
  • Optimization : Use of PdCl₂(dppf) with K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >90% yields in model reactions .

Q. What computational methods are used to predict reactivity or electronic properties?

  • DFT Studies : Gaussian 09-based calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For similar acrylates, DFT reveals electron-withdrawing effects from the fluorine and boronate groups, directing regioselectivity in reactions .
  • Molecular Docking : To evaluate potential bioactivity, docking into enzyme active sites (e.g., kinase targets) using AutoDock Vina .

Q. How can conflicting NMR data for boronate esters be resolved?

  • Contradiction Example : Discrepancies in ¹¹B NMR chemical shifts (δ 28–32 ppm vs. δ 25 ppm) may arise from solvent polarity or coordination effects.
  • Resolution : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and add Lewis bases (e.g., pyridine) to stabilize the boronate, sharpening peaks .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 6 h → 30 min) for steps like acrylate formation .
  • Flow Chemistry : Enhances reproducibility in Pd-catalyzed steps by maintaining precise temperature/pH control .

Q. How is the compound utilized in drug discovery pipelines?

  • Applications : Serves as a building block for kinase inhibitors (e.g., targeting EGFR) due to its fluorine (bioisostere) and boronate (protease resistance) groups.
  • In Vitro Assays : Tested in cell viability assays (MTT) and enzyme inhibition studies (IC₅₀ determination) .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Detects hydrolyzed boronic acid (major impurity) at ppb levels using a C18 column and 0.1% formic acid in acetonitrile/water .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and recovery (98–102%) .

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